molecular formula C13H19ClN2O B7629774 [2-(Aminomethyl)pyrrolidin-1-yl]-(2-methylphenyl)methanone;hydrochloride

[2-(Aminomethyl)pyrrolidin-1-yl]-(2-methylphenyl)methanone;hydrochloride

Cat. No. B7629774
M. Wt: 254.75 g/mol
InChI Key: DQHVFMNAGSELGK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[2-(Aminomethyl)pyrrolidin-1-yl]-(2-methylphenyl)methanone;hydrochloride, also known as MDPV, is a synthetic cathinone that belongs to the class of substituted cathinones. MDPV is a potent psychostimulant that has gained popularity in the recreational drug market due to its euphoric and stimulant effects. However, MDPV has also been studied for its potential therapeutic applications in scientific research.

Mechanism of Action

[2-(Aminomethyl)pyrrolidin-1-yl]-(2-methylphenyl)methanone;hydrochloride acts as a reuptake inhibitor of dopamine, norepinephrine, and serotonin, which leads to an increase in their levels in the brain. This increase in neurotransmitter levels is responsible for the stimulant and euphoric effects of [2-(Aminomethyl)pyrrolidin-1-yl]-(2-methylphenyl)methanone;hydrochloride. [2-(Aminomethyl)pyrrolidin-1-yl]-(2-methylphenyl)methanone;hydrochloride also has an affinity for the sigma-1 receptor, which is involved in the regulation of mood and anxiety.
Biochemical and Physiological Effects:
[2-(Aminomethyl)pyrrolidin-1-yl]-(2-methylphenyl)methanone;hydrochloride has been shown to have a range of biochemical and physiological effects. It increases the levels of dopamine, norepinephrine, and serotonin in the brain, which leads to an increase in arousal, euphoria, and alertness. [2-(Aminomethyl)pyrrolidin-1-yl]-(2-methylphenyl)methanone;hydrochloride also increases heart rate and blood pressure, which can lead to cardiovascular complications in high doses.

Advantages and Limitations for Lab Experiments

[2-(Aminomethyl)pyrrolidin-1-yl]-(2-methylphenyl)methanone;hydrochloride has several advantages for lab experiments, including its potency and selectivity for the dopamine and norepinephrine transporters. However, [2-(Aminomethyl)pyrrolidin-1-yl]-(2-methylphenyl)methanone;hydrochloride is also highly addictive and has the potential for abuse, which can make it difficult to conduct research with human subjects. Additionally, [2-(Aminomethyl)pyrrolidin-1-yl]-(2-methylphenyl)methanone;hydrochloride has been shown to have cardiovascular effects, which can limit its use in animal studies.

Future Directions

There are several future directions for research on [2-(Aminomethyl)pyrrolidin-1-yl]-(2-methylphenyl)methanone;hydrochloride. One area of interest is the development of analogs that have similar therapeutic effects but with reduced potential for abuse and cardiovascular complications. Another area of interest is the investigation of the long-term effects of [2-(Aminomethyl)pyrrolidin-1-yl]-(2-methylphenyl)methanone;hydrochloride on the brain and behavior, as well as its potential for neurotoxicity. Overall, further research is needed to fully understand the potential therapeutic applications and risks associated with [2-(Aminomethyl)pyrrolidin-1-yl]-(2-methylphenyl)methanone;hydrochloride.

Synthesis Methods

[2-(Aminomethyl)pyrrolidin-1-yl]-(2-methylphenyl)methanone;hydrochloride is synthesized through a multi-step process that involves the reaction of 3,4-methylenedioxyphenyl-2-propanone (MDP2P) with methylamine and formaldehyde. The resulting product is then purified and converted to the hydrochloride salt form. The synthesis of [2-(Aminomethyl)pyrrolidin-1-yl]-(2-methylphenyl)methanone;hydrochloride requires specialized equipment and expertise, and it is not recommended for inexperienced individuals.

Scientific Research Applications

[2-(Aminomethyl)pyrrolidin-1-yl]-(2-methylphenyl)methanone;hydrochloride has been studied for its potential therapeutic applications in scientific research. It has been shown to have an affinity for the dopamine and norepinephrine transporters, which are involved in the regulation of mood, reward, and attention. [2-(Aminomethyl)pyrrolidin-1-yl]-(2-methylphenyl)methanone;hydrochloride has also been studied for its potential use in the treatment of depression, ADHD, and other psychiatric disorders.

properties

IUPAC Name

[2-(aminomethyl)pyrrolidin-1-yl]-(2-methylphenyl)methanone;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O.ClH/c1-10-5-2-3-7-12(10)13(16)15-8-4-6-11(15)9-14;/h2-3,5,7,11H,4,6,8-9,14H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQHVFMNAGSELGK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(=O)N2CCCC2CN.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.